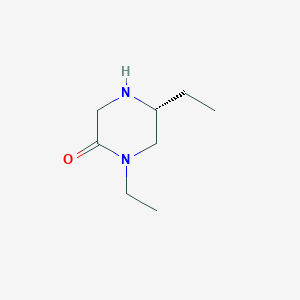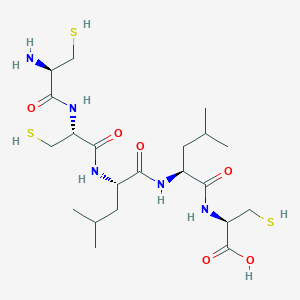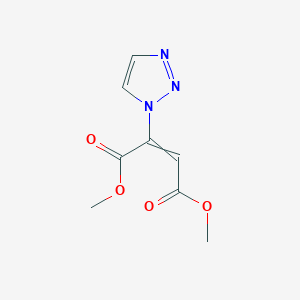![molecular formula C8H6IN3O2 B12631509 (3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 918485-17-3](/img/structure/B12631509.png)
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La présence à la fois d’iode et de groupes fonctionnels acide acétique dans ce composé en fait un intermédiaire polyvalent pour diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de l’acide 3-iodopyridine-2-carboxylique avec l’hydrazine pour former le cycle pyrazole, suivie d’une acylation avec l’anhydride acétique pour introduire la partie acide acétique. Les conditions de réaction nécessitent souvent l’utilisation d’un catalyseur, tel que le palladium, et sont effectuées sous reflux pour assurer une cyclisation et une acylation complètes .
Méthodes de production industrielle
La production industrielle de l’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique peut impliquer des techniques de synthèse en flux continu pour améliorer le rendement et la pureté. Ces méthodes utilisent souvent des réacteurs automatisés et un contrôle précis des paramètres de réaction, tels que la température et la pression, pour optimiser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène pour former des dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour obtenir des formes réduites du composé.
Substitution : L’atome d’iode dans le composé peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Azoture de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés pyrazolopyridiniques réduits.
Substitution : Formation de dérivés pyrazolopyridiniques substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
L’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active possédant des propriétés antibactériennes, antifongiques et antivirales.
Médecine : Envisagé comme agent thérapeutique potentiel dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement d’agrochimiques et de produits pharmaceutiques.
Applications De Recherche Scientifique
(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à la modulation des voies biochimiques. Par exemple, il peut inhiber les kinases impliquées dans la signalisation cellulaire, affectant ainsi la prolifération et la survie des cellules. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (3-bromo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique
- Acide (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique
- Acide (3-fluoro-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique
Unicité
L’acide (3-iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acétique est unique en raison de la présence de l’atome d’iode, qui peut influencer considérablement sa réactivité et son activité biologique. L’atome d’iode peut participer à la liaison halogène, améliorant l’interaction du composé avec les cibles biologiques. De plus, l’atome d’iode peut être facilement substitué par d’autres groupes fonctionnels, offrant une plateforme polyvalente pour la synthèse de dérivés divers .
Propriétés
Numéro CAS |
918485-17-3 |
|---|---|
Formule moléculaire |
C8H6IN3O2 |
Poids moléculaire |
303.06 g/mol |
Nom IUPAC |
2-(3-iodopyrazolo[3,4-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
GSXJQVSULLUODH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N(N=C2N=C1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)



![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)






